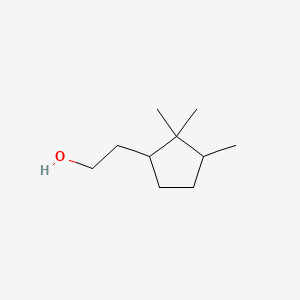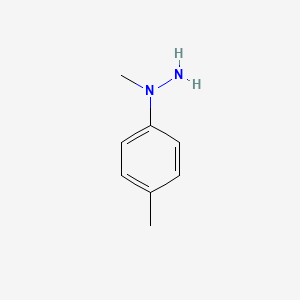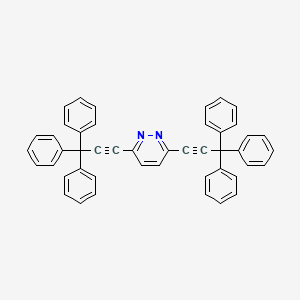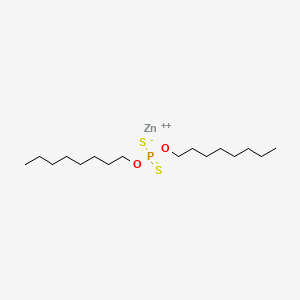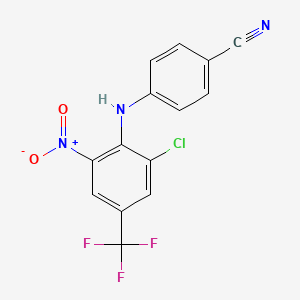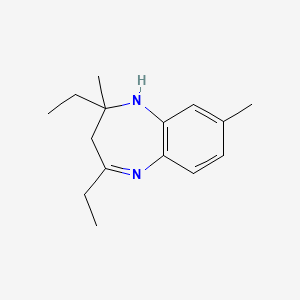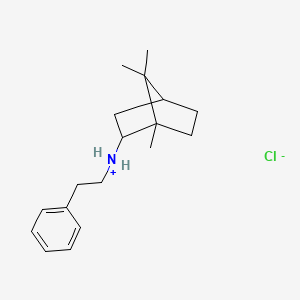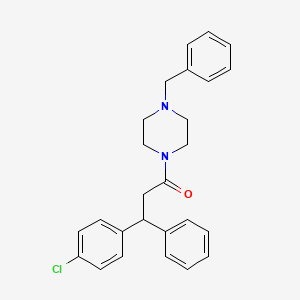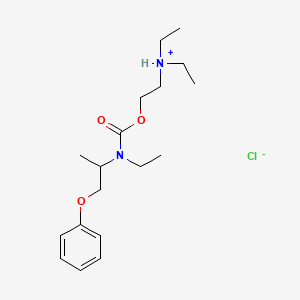
N-Ethyl-N-(1-phenoxy-2-propyl)carbamic acid, 2-(diethylamino)ethyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride is a chemical compound with the molecular formula C18H31ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenoxypropan-2-yl group and an azanium chloride moiety .
Méthodes De Préparation
The synthesis of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves several steps. One common synthetic route includes the reaction of diethylamine with 1-phenoxypropan-2-yl chloride to form an intermediate. This intermediate is then reacted with ethyl chloroformate to produce the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Applications De Recherche Scientifique
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme . It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride can be compared with other similar compounds, such as:
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]ammonium bromide: This compound has a similar structure but contains a bromide ion instead of a chloride ion.
Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium iodide: This compound contains an iodide ion instead of a chloride ion.
The uniqueness of Diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azaniumchloride lies in its specific structure and the presence of the chloride ion, which can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
101491-82-1 |
|---|---|
Formule moléculaire |
C18H31ClN2O3 |
Poids moléculaire |
358.9 g/mol |
Nom IUPAC |
diethyl-[2-[ethyl(1-phenoxypropan-2-yl)carbamoyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-5-19(6-2)13-14-22-18(21)20(7-3)16(4)15-23-17-11-9-8-10-12-17;/h8-12,16H,5-7,13-15H2,1-4H3;1H |
Clé InChI |
VAXNPKBXEGUXRJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
